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DMT-dG(dmf) Phosphoramidite -

DMT-dG(dmf) Phosphoramidite

Catalog Number: EVT-1726180
CAS Number:
Molecular Formula: C43H53N8O7P
Molecular Weight: 824.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DMT-dG(dmf) Phosphoramidite is a crucial compound in the field of nucleic acid chemistry, primarily utilized in the synthesis of deoxyribonucleic acid (DNA) oligonucleotides. This compound is essential for various biochemical and molecular biology applications due to its role as a building block in oligonucleotide synthesis. The full chemical name of DMT-dG(dmf) Phosphoramidite is N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide.

Source

DMT-dG(dmf) Phosphoramidite can be sourced from various chemical suppliers specializing in nucleic acid synthesis reagents. Companies such as Glen Research, Sigma-Aldrich, and Alfa Chemistry provide this compound with high purity levels suitable for research and industrial applications.

Classification

DMT-dG(dmf) Phosphoramidite belongs to the class of phosphoramidites, which are derivatives of nucleosides used extensively in automated DNA synthesis. It is classified as a modified nucleoside phosphoramidite due to the presence of specific protecting groups that enhance its reactivity and stability during synthesis.

Synthesis Analysis

Methods

The synthesis of DMT-dG(dmf) Phosphoramidite involves several key steps:

  1. Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxyguanosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.
  2. Protection of the Exocyclic Amine: The exocyclic amine of the guanine base is protected using dimethylformamidine.
  3. Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine.

Technical Details

These steps ensure that the reactive sites of the nucleoside are appropriately protected, allowing for selective reactions during oligonucleotide synthesis. The process can be scaled for industrial production, typically involving batch processing techniques to handle larger quantities of reagents.

Molecular Structure Analysis

Structure

The molecular structure of DMT-dG(dmf) Phosphoramidite features a deoxyguanosine backbone with specific modifications that include:

  • Dimethoxytrityl Group: Protects the 5’-hydroxyl group.
  • Dimethylformamidine: Protects the exocyclic amine.
  • Phosphityl Group: Attached to the 3’-hydroxyl group, facilitating its incorporation into oligonucleotides.

Data

The molecular formula for DMT-dG(dmf) Phosphoramidite is C₃₈H₅₃N₈O₇P, with a molecular weight of approximately 824.90 g/mol. Its structural characteristics allow it to participate effectively in phosphodiester bond formation during DNA synthesis.

Chemical Reactions Analysis

Reactions

DMT-dG(dmf) Phosphoramidite undergoes several key reactions during oligonucleotide synthesis:

  1. Coupling Reaction: Involves the formation of a phosphodiester bond between the DMT-dG(dmf) and an adjacent nucleotide.
  2. Deprotection Reaction: After synthesis, the protecting groups are removed under acidic conditions to yield the final oligonucleotide product.

Technical Details

The coupling efficiency and reaction conditions are critical for successful oligonucleotide synthesis, with standard protocols ensuring high fidelity and yield. The compound's reactivity is enhanced by its protective groups, which facilitate selective coupling while preventing undesired side reactions.

Mechanism of Action

Process

DMT-dG(dmf) Phosphoramidite acts as a building block in DNA synthesis by being incorporated into the growing oligonucleotide chain. The mechanism involves:

  1. Incorporation into Oligonucleotide Chain: During automated synthesis, DMT-dG(dmf) is activated and added to the 3’-end of an existing oligonucleotide.
  2. Formation of Phosphodiester Bonds: This incorporation results in the formation of stable phosphodiester bonds between nucleotides.

Data

The incorporation process influences both the sequence and structural properties of synthesized DNA, affecting subsequent interactions with enzymes such as DNA polymerase and RNA polymerase.

Physical and Chemical Properties Analysis

Physical Properties

DMT-dG(dmf) Phosphoramidite typically appears as a white to off-white powder with high solubility in organic solvents like acetonitrile. It has a controlled storage requirement at room temperature or lower to maintain stability.

Chemical Properties

  • Melting Point: Not specifically listed but generally stable under standard laboratory conditions.
  • Solubility: Soluble in common organic solvents used in nucleic acid chemistry.
  • Stability: Exhibits normal stability under dry conditions but should be protected from moisture.

Relevant data indicate that this compound has a purity level exceeding 99% when synthesized correctly, ensuring its effectiveness in biochemical applications.

Applications

DMT-dG(dmf) Phosphoramidite is widely used in scientific research and applications including:

  1. Oligonucleotide Synthesis: As a fundamental building block for synthesizing custom DNA sequences for research purposes.
  2. Gene Expression Studies: Utilized in constructing probes and primers for studying gene expression and regulation.
  3. Therapeutic Development: Involved in developing antisense oligonucleotides and other therapeutic agents targeting specific RNA sequences.
  4. Molecular Diagnostics: Employed in diagnostic assays where specific DNA sequences need to be amplified or detected.
Synthetic Methodologies and Mechanistic Insights

Design Principles of Fast-Deprotecting Phosphoramidites in Oligonucleotide Synthesis

Fast-deprotecting phosphoramidites represent a strategic innovation in solid-phase oligonucleotide synthesis (SPOS), designed to address the critical bottleneck of prolonged deprotection times in high-throughput production. DMT-dG(dmf) Phosphoramidite exemplifies this approach through its dimethylformamidine (dmf) protecting group on the exocyclic amine of deoxyguanosine. Unlike conventional base-labile groups (e.g., isobutyryl, ib), the dmf group undergoes accelerated ammoniolysis due to its reduced steric hindrance and enhanced electrophilicity. This molecular design enables complete deprotection in 1–2 hours under standard ammoniacal conditions (55–65°C), compared to 5+ hours for dG(ib) amidites [2] . The chemical rationale lies in the dmf group's linear geometry and electron-deficient iminium character, which facilitates nucleophilic attack by ammonia or methylamine. This innovation directly supports automated synthesizers by reducing cycle times and minimizing side reactions during extended deprotection, thereby enhancing oligonucleotide yield and purity [7].

Comparative Analysis of dG(dmf) Amidites vs. Conventional dG(ib) Amidites in Coupling Efficiency

DMT-dG(dmf) Phosphoramidite demonstrates performance parity or superiority to traditional dG(ib) monomers across critical synthesis parameters, as validated by nuclear magnetic resonance (³¹P-NMR) and reversed-phase HPLC assays (≥99% purity) [2] . Key advantages include:

  • Stability in Solution: Equivalence to dA(bz)-, dC(bz)-, and dT-phosphoramidites during storage and coupling cycles, ensuring consistent reagent performance .
  • Direct Substitutability: Seamless integration into existing DNA synthesis protocols without workflow modifications (excluding oxidizer concentration adjustments) [7].
  • G-Rich Sequence Efficacy: Significantly reduced incidence of incomplete deprotection or aggregation in GC-rich regions due to faster cleavage kinetics of the dmf group versus ib .

Table 1: Performance Comparison of dG(dmf) vs. dG(ib) Amidites

ParameterdG(dmf)dG(ib)
Deprotection Time (55°C)2 hours>5 hours
Purity (HPLC/³¹P-NMR)≥99%≥99%
Stability in AcetonitrileEquivalent to dTEquivalent to dT
G-Rich Sequence PerformanceHigh yield, minimal aggregationModerate yield, aggregation risk

Data sources: [2] [7]

Role of Dimethylformamidine (dmf) in Base Protection: Kinetics of Deprotection Under Ammoniolytic Conditions

The dimethylformamidine (dmf) protecting group in DMT-dG(dmf) Phosphoramidite (CAS 330628-04-1) functions as a transient electrophilic mask for the N²-amino group of deoxyguanosine. Its removal follows pseudo-first-order kinetics under ammoniacal conditions due to the nucleophilic displacement of the dimethylaminomethylene moiety. Comparative studies reveal a 3–5× rate enhancement over isobutyryl (ib) deprotection, attributable to two factors:

  • Steric Accessibility: The planar dmf group (molecular formula: C₃H₇N₂⁺) presents lower steric bulk than the branched ib group (C₄H₇O⁺), facilitating solvent access [1].
  • Electrophilicity: The iminium carbon in dmf is highly susceptible to nucleophilic attack by ammonia/amines, forming water-soluble dimethylformamidine and regenerating the guanine exocyclic amine [3].

Optimized deprotection protocols include:

  • Concentrated NH₄OH: 1 hour at 65°C or 2 hours at 55°C
  • AMA Reagent (1:1 NH₄OH:CH₃NH₂): 30 minutes at 60°C [3]

This kinetic efficiency reduces depurination and backbone degradation risks, particularly in long or modified oligonucleotides [8].

Optimization of Oxidizer Concentrations for Amidite Stability During Chain Elongation

Phosphite-to-phosphate oxidation is a critical step in phosphoramidite-based oligonucleotide synthesis, but standard iodine oxidizers (0.05–0.1 M) can degrade dmf-protected guanine residues through electrophilic side reactions. To mitigate this, DMT-dG(dmf) Phosphoramidite requires a reduced iodine concentration (0.02 M) in the oxidizer cocktail (typically I₂/H₂O/pyridine/THF) [7]. This optimization achieves:

  • Complete Oxidation: Conversion of phosphite triester intermediates to phosphate triesters within 45 seconds.
  • Amidite Integrity Preservation: Prevents iodination or oxidative cleavage of the dmf group’s C=N bond.
  • Coupling Efficiency Maintenance: ≥99% stepwise yields, validated by trityl monitoring during chain elongation [7].

Table 2: Optimized Oxidation Conditions for dG(dmf) Amidites

Oxidizer ComponentStandard ConcentrationdG(dmf)-Optimized ConcentrationFunction
Iodine (I₂)0.05–0.1 M0.02 MPhosphite oxidation
Water2–5% v/v2% v/vIodine solvation
Pyridine10–20% v/v20% v/vAcid scavenger
THFBalanceBalanceSolvent

Data sources: [7]

Properties

Product Name

DMT-dG(dmf) Phosphoramidite

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Molecular Formula

C43H53N8O7P

Molecular Weight

824.9 g/mol

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1

InChI Key

YRQAXTCBMPFGAN-UNHDIWNRSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C

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